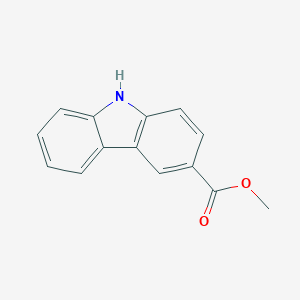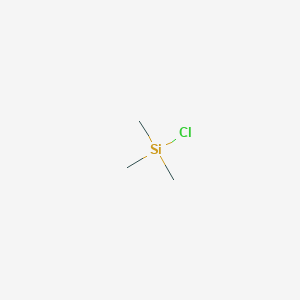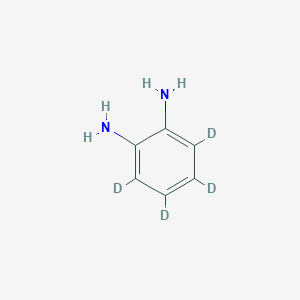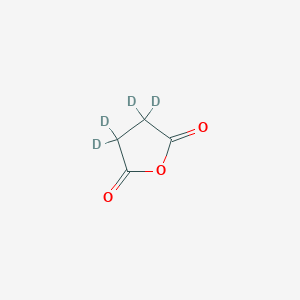
琥珀酸酐-2,2,3,3-d4
概述
描述
Succinic anhydride-2,2,3,3-d4 is a deuterated form of succinic anhydride, where the hydrogen atoms at positions 2, 2, 3, and 3 are replaced with deuterium. This compound has the molecular formula C4D4O3 and a molecular weight of 104.10 g/mol . It is commonly used in various scientific research applications due to its unique isotopic properties.
科学研究应用
Succinic anhydride-2,2,3,3-d4 is widely used in scientific research due to its isotopic labeling properties. It is particularly useful in the following fields:
作用机制
Target of Action
Succinic anhydride-2,2,3,3-d4, also known as succinic-d4 anhydride, is a derivative of succinic acid, which is an essential component of the Krebs or citric acid cycle . .
Mode of Action
The general mechanism of anhydride reactions, including succinic anhydride-2,2,3,3-d4, involves two steps :
Biochemical Pathways
Succinic anhydride-2,2,3,3-d4 is likely involved in the same biochemical pathways as succinic acid. Succinate, the ionized form of succinic acid, is a key intermediate in the citric acid cycle, a central metabolic pathway in all aerobic organisms . .
Result of Action
It’s worth noting that the parent compound, succinic acid, plays a vital role in energy production in cells via the citric acid cycle .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of succinic anhydride-2,2,3,3-d4. For instance, the production of succinic anhydride from renewable biomass has been studied, highlighting the potential for sustainable and environmentally friendly production methods . .
生化分析
Biochemical Properties
Succinic anhydride-2,2,3,3-d4 interacts with various enzymes and proteins. For instance, it has been used to modify α-amylase, resulting in increased stability of the enzyme . Similarly, laccase has been modified with succinic anhydride to form hybrid nanoflowers, which showed enhanced activity and tolerance to pH and high temperature .
Cellular Effects
Succinic anhydride, a similar compound, has been shown to activate NRF2 signaling, a key pathway involved in cellular response to oxidative stress .
Molecular Mechanism
Anhydrides like succinic anhydride generally react with nucleophiles, leading to the formation of carboxylic acids and the removal of the leaving group .
Temporal Effects in Laboratory Settings
Succinic anhydride-modified enzymes like α-amylase and laccase have shown increased stability over time .
Metabolic Pathways
Succinic anhydride-2,2,3,3-d4 is likely involved in similar metabolic pathways as succinic acid, a key intermediate of the tricarboxylic acid (TCA) cycle . Succinic acid is involved in energy production in cells and interacts with various enzymes in the process .
准备方法
Synthetic Routes and Reaction Conditions
Succinic anhydride-2,2,3,3-d4 can be synthesized by the dehydration of deuterated succinic acid. The dehydration process can be facilitated using reagents such as acetyl chloride or phosphoryl chloride . The reaction typically occurs under controlled conditions to ensure the complete conversion of succinic acid to succinic anhydride-2,2,3,3-d4.
Industrial Production Methods
Industrial production of succinic anhydride-2,2,3,3-d4 involves catalytic hydrogenation of maleic anhydride in the presence of deuterium gas. This method ensures high isotopic purity and yields .
化学反应分析
Types of Reactions
Succinic anhydride-2,2,3,3-d4 undergoes various chemical reactions, including hydrolysis, esterification, and acylation.
Hydrolysis: Succinic anhydride-2,2,3,3-d4 readily hydrolyzes to form deuterated succinic acid in the presence of water.
Esterification: It reacts with alcohols to form monoesters, such as deuterated succinic acid monoesters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Esterification: Alcohols and acid catalysts.
Acylation: Aromatic compounds and Lewis acids such as aluminum chloride.
Major Products Formed
Hydrolysis: Deuterated succinic acid.
Esterification: Deuterated succinic acid monoesters.
Acylation: Aromatic compounds with succinyl groups.
相似化合物的比较
Similar Compounds
Succinic anhydride: The non-deuterated form of succinic anhydride with similar chemical properties but without isotopic labeling.
Phthalic anhydride-d4: Another deuterated anhydride used in similar applications but with a different chemical structure.
Maleic anhydride: An anhydride with a similar reactivity profile but different structural and isotopic properties.
Uniqueness
Succinic anhydride-2,2,3,3-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in isotopic studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .
属性
IUPAC Name |
3,3,4,4-tetradeuteriooxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCXYDBBGOEEQ-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514615 | |
| Record name | (~2~H_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-86-7 | |
| Record name | (~2~H_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14341-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
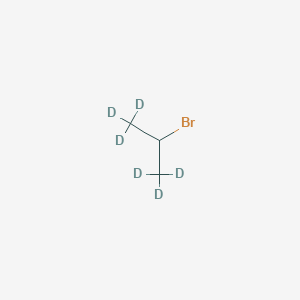
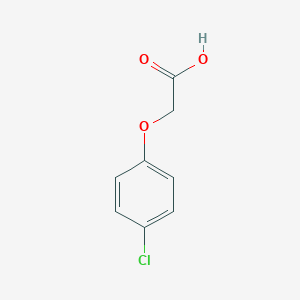
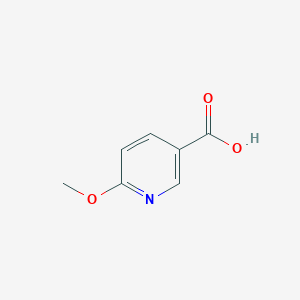
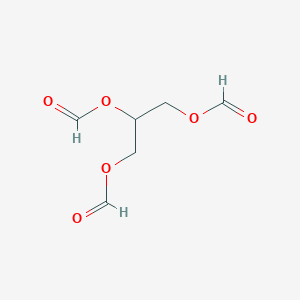
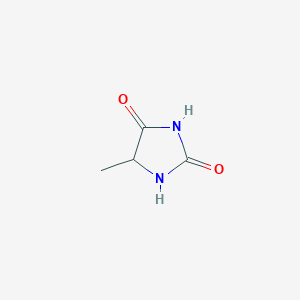
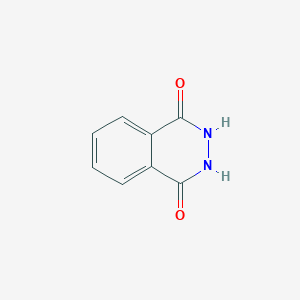

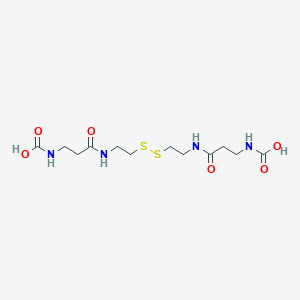
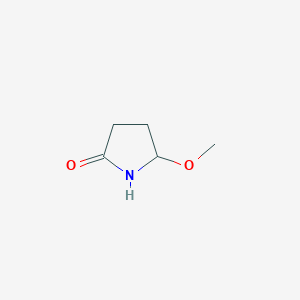
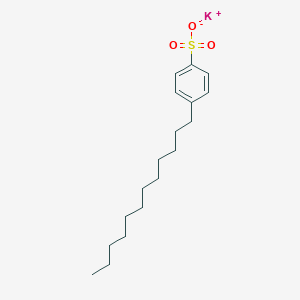
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
